molecular formula C22H22BrNO2 B607582 G-36 CAS No. 1392487-51-2

G-36

Cat. No.: B607582
CAS No.: 1392487-51-2
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-ZCCHDVMBSA-N
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Description

G-36 is a synthetic organic compound known for its role as a non-steroidal antagonist of the G-protein-coupled estrogen receptor (GPER). It is structurally characterized by the presence of a brominated benzodioxole moiety and a cyclopentaquinoline core. This compound is primarily used in scientific research to study estrogen receptor signaling pathways and their implications in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of G-36 involves multiple steps, starting with the formation of the benzodioxole ring, followed by the introduction of the bromine atom. The cyclopentaquinoline core is then constructed through a series of cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of reagents such as bromine, quinoline derivatives, and various catalysts to facilitate the cyclization and bromination reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

G-36 is extensively used in scientific research to study the role of G-protein-coupled estrogen receptors in various biological systems. Some key applications include:

Mechanism of Action

G-36 exerts its effects by selectively inhibiting the activation of G-protein-coupled estrogen receptors (GPER). It blocks the activation of phosphoinositide 3-kinase (PI3K) and calcium mobilization triggered by estrogen through GPER. Additionally, this compound suppresses the activation of extracellular signal-regulated kinase (ERK) by estrogen or G-1, but not by epidermal growth factor (EGF). This selective inhibition allows researchers to distinguish the roles of GPER from those of classical estrogen receptors (ERα and ERβ) in complex biological systems .

Comparison with Similar Compounds

G-36 is unique in its selective antagonism of G-protein-coupled estrogen receptors without affecting classical estrogen receptors (ERα and ERβ). Similar compounds include:

This compound’s specificity for GPER makes it a valuable tool in research focused on non-classical estrogen signaling pathways, providing insights that cannot be obtained using other estrogen receptor modulators.

Properties

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCPACSSHFGOY-ZCCHDVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343315
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392487-51-2
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary target of G-36?

A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]

Q2: How does this compound exert its effects on GPER-1?

A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]

Q3: What are the downstream consequences of this compound's antagonism of GPER-1?

A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []

Q4: Does this compound interact with other targets besides GPER-1?

A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.

Q5: What is the significance of studying this compound's interactions with GPER-1?

A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.

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